Ciclesonide 22S-Epimer

Description

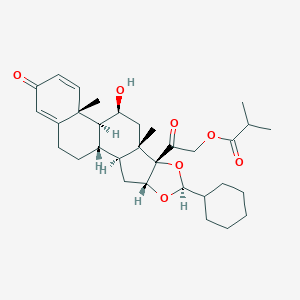

Structure

3D Structure

Properties

IUPAC Name |

[2-[(1S,2S,4R,6S,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26+,27+,29-,30-,31-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKZNWIVRBCLON-MDMPFDFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)O[C@@H](O2)C6CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141845-81-0 | |

| Record name | Ciclesonide, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A6M4LVV4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Aspects of Ciclesonide and Its 22s Epimer

Elucidation of the 22S-Epimer Stereoisomeric Configuration

The absolute configuration of stereoisomers is crucial in determining their pharmacological activity. In the case of ciclesonide (B122086), the parent compound is the 22R-epimer. tga.gov.au The 22S-epimer is its diastereomer, differing only in the spatial arrangement of substituents around the C22 chiral center. nih.govoup.com

The elucidation of the stereoisomeric configuration of ciclesonide and its epimers has been achieved through advanced analytical techniques. X-ray crystallography, a powerful method for determining the three-dimensional atomic structure of crystalline materials, has been instrumental in this regard. nih.govanton-paar.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can map the precise arrangement of atoms, including the stereochemistry at each chiral center. nih.govanton-paar.com Single crystal structure experiments have revealed that ciclesonide crystallizes in an orthorhombic system, which allows for detailed molecular structure determination. nih.gov

Spectroscopic methods also play a significant role. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and vibrational spectroscopy (FT-IR and Raman) provide detailed information about the connectivity and spatial relationship of atoms within the molecule, further confirming the stereochemical assignments. nih.gov

Structural Determinants of C22 Chirality in Pregnane (B1235032) Derivatives

The chirality at the C22 position in pregnane derivatives like ciclesonide is determined by the spatial orientation of the substituents attached to this carbon. In ciclesonide, the C22 atom is part of a cyclic acetal (B89532) formed with a cyclohexylmethylene group. nih.gov The orientation of this group, along with the rest of the steroid nucleus, dictates whether the R or S configuration is formed.

The synthesis of these molecules can lead to a mixture of epimers. google.com However, specific synthetic strategies can be employed to favor the formation of one epimer over the other. The choice of reagents, reaction conditions (temperature, solvent), and the presence of chiral catalysts or auxiliaries can influence the stereochemical outcome of the reaction that establishes the C22 chiral center.

In pregnane derivatives, the rigidity of the steroid nucleus provides a scaffold that can direct the approach of reagents, leading to stereoselectivity. Studies on related steroidal compounds have shown that the stereochemistry at other centers, such as C16, C17, and C20, can influence the conformation of the side chain and, consequently, the stereochemical outcome at C22. iucr.orgnih.gov For instance, the formation of a C-H bond at C22 can lead to an inversion of configuration from R to S. nih.gov

Theoretical Considerations of Stereoisomerism and Enantiomeric Excess in Glucocorticoids

Stereoisomerism is a fundamental concept in pharmacology. Enantiomers, which are non-superimposable mirror images, can have identical physical and chemical properties in an achiral environment but often exhibit different biological activities due to their differential interactions with chiral biological macromolecules like receptors and enzymes. oup.com Diastereomers, which are stereoisomers that are not mirror images, can have distinct physical and chemical properties. pdx.edu

The biological activity of glucocorticoids is highly dependent on their stereochemistry. The affinity for the glucocorticoid receptor (GR) is a key determinant of their potency. nps.org.au For instance, the 22R-epimer of budesonide (B1683875) has a two to three times higher binding affinity for the GR than its 22S-epimer. tandfonline.com Similarly, the R-epimer of ciclesonide was selected for development due to its significantly higher affinity for the glucocorticoid receptor compared to the S-epimer. hres.ca

The concept of enantiomeric excess (ee) is used to describe the purity of a sample containing a chiral compound. oup.com It represents the excess of one enantiomer over the other in a mixture and is a critical parameter in the pharmaceutical industry. oup.com A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while an enantiomerically pure sample has an ee of 100%. scribd.com The enantiomeric excess can be calculated using the formula:

ee (%) = |([R] - [S]) / ([R] + [S])| * 100

Where [R] and [S] are the concentrations of the R and S enantiomers, respectively.

The development of stereoselective synthetic methods is paramount in producing glucocorticoids with high enantiomeric excess, ensuring the desired therapeutic effect and minimizing potential off-target effects from the less active or inactive stereoisomer.

Synthetic Methodologies for Ciclesonide and Control of 22s Epimer Formation

Historical Perspectives on Ciclesonide (B122086) Synthesis and Epimer Mixture Generation

Initial synthetic strategies for Ciclesonide were not stereoselective and consequently produced mixtures of the 22R and 22S epimers. A common early approach began with 16-α-hydroxyprednisolone. lookchem.com This starting material was first reacted with isobutyric anhydride (B1165640), leading to the formation of a tri-isobutyryl ester intermediate. lookchem.com Subsequent reaction of this intermediate with cyclohexane (B81311) carboxaldehyde, catalyzed by strong acids like perchloric acid in dioxane, resulted in the formation of the cyclic ketal as a mixture of diastereomers. lookchem.com

One of the first documented syntheses involved the reaction of 11β,16α,17,21-tetrahydroxypregna-1,4-dien-3,20-one with isobutyric anhydride to form the 16,17,21-triester. This was followed by a reaction with cyclohexane aldehyde in the presence of hydrogen chloride and perchloric acid, which yielded R,S-ciclesonide in an approximate 1:1 ratio. google.com A significant drawback of this particular method was the extended reaction time required for the second step, which was around 200 hours. google.com

Another early method involved the acid-catalyzed reaction of 11β,16α,17,21-tetrahydroxypregna-1,4-dien-3,20-one directly with cyclohexane aldehyde. google.com The epimeric ratio of the resulting product, 16α,17-[(R,S)-cyclohexylmethylenedioxy]-11β,21-dihydroxy-pregna-1,4-dien-3,20-one, was highly dependent on the reaction conditions, with the R/S ratio varying widely from 95:5 to 25:75. google.com These initial syntheses underscored the need for methods that could either selectively produce the 22R-epimer or efficiently separate it from the 22S-epimer.

Stereoselective Synthesis Strategies for the 22R-Epimer

To overcome the inefficiencies of separating epimeric mixtures, research shifted towards developing stereoselective synthetic routes that would preferentially yield the 22R-epimer.

Significant progress was made in directing the synthesis towards the 22R-epimer. By carefully selecting reagents and controlling reaction conditions, chemists could influence the stereochemical outcome of the acetalization reaction. For instance, reacting 16,17-ketals with cyclohexane aldehyde in the presence of 70% perchloric acid in 1-nitropropane (B105015) as a solvent was shown to produce R,S-ciclesonide with an R/S ratio greater than 90:10. google.com

Further refinements in reaction conditions, such as the use of different catalysts and solvents, continued to improve the diastereomeric purity. The reaction of 16,17-ketals with cyclohexane aldehyde in mixtures of ionic liquids with acetonitrile (B52724) or dichloromethane (B109758) could yield R/S epimer ratios varying between 92:8 and 78:22, depending on the specific conditions employed. google.com The use of methanesulphonic acid as a catalyst in dichloromethane at low temperatures (e.g., -10 to -20°C) also proved effective in producing a favorable R/S ratio. google.com These methods provided a crude product already enriched in the desired 22R-epimer, simplifying subsequent purification steps. google.com

| Starting Material/Intermediate | Catalyst/Solvent System | Resulting R/S Epimer Ratio | Reference |

|---|---|---|---|

| 16,17,21-Triester of 11β,16α,17,21-tetrahydroxypregna-1,4-dien-3,20-one | Hydrogen Chloride/Perchloric Acid in Dioxane | ~1:1 | google.com |

| 11β,16α,17,21-tetrahydroxypregna-1,4-dien-3,20-one | Perchloric Acid (catalyst, variable conditions) | 25:75 to 95:5 | google.com |

| 16,17-Ketals | 70% Perchloric Acid in 1-Nitropropane | >90:10 | google.com |

| 16,17-Ketals | Ionic Liquids with Acetonitrile or Dichloromethane | 78:22 to 92:8 | google.com |

| 11β,16α,17,21-tetrahydroxypregna-1,4-dien-3,20-one | Methanesulphonic Acid in Dichloromethane | Favorable R-epimer enrichment | google.com |

A more refined strategy to obtain high-purity 22R-Ciclesonide involves controlling the stereochemistry at an intermediate stage of the synthesis. This approach focuses on the preparation and purification of the 16α,17-acetal intermediate before the final acylation step.

One such process involves the chromatographic separation of the R/S epimers of the acetal (B89532) intermediate, 16α,17-[(R,S)-cyclohexylmethylenedioxy]-11β,21-dihydroxy-pregna-1,4-dien-3,20-one. google.com Using chromatography with a chiral or achiral stationary phase, the (22-R)-acetal intermediate can be isolated with high purity, containing less than 1% of the (22-S)-epimer. google.com This chirally pure intermediate is then reacted with isobutyric anhydride to yield (22-R)-Ciclesonide, substantially free from its S-epimer. google.com

Another method involves the depletion of the 22S-epimer at a different intermediate stage, specifically at the 21-bromo-16α,17-cyclohexylmethylenedioxy-11β-hydroxypregna-1,4-dien-3,20-one stage. google.com This allows for the removal of the undesired epimer before the final synthetic step, which involves reaction with a stable salt of isobutyric acid, such as sodium isobutoxide, to form the final product. google.com This targeted approach at an intermediate point in the synthesis pathway is an efficient method for ensuring the high epimeric purity of the final Ciclesonide active pharmaceutical ingredient.

Approaches to Enhance 22R-Epimer Diastereomeric Purity

Isolation and Purification Techniques for Epimeric Separation

Even with stereoselective syntheses, the final product often contains small amounts of the 22S-epimer. Therefore, robust purification techniques are essential to achieve the high purity required for pharmaceutical use.

Fractional crystallization is a widely used technique for separating the 22R and 22S epimers of Ciclesonide. This method exploits the different solubilities of the two diastereomers in specific solvent systems.

An early and common method involves dissolving the R/S-epimer mixture in a suitable water-miscible organic solvent, such as ethanol, typically at an elevated temperature. google.comgoogle.com Water is then added to the solution, and upon cooling, the less soluble epimer preferentially crystallizes. google.com While effective, this process can require multiple repetitions to achieve high purity. For example, starting with a 90:10 mixture of R/S epimers, four successive crystallizations from an ethanol/water mixture are needed to increase the proportion of the R-epimer to over 99.5%. google.com This repeated crystallization can lead to a significant loss of product, with total yields for the epimer purification being approximately 50%. google.comgoogle.com

| Solvent System | Starting R/S Ratio | Repetitions | Final R/S Ratio (R-epimer %) | Key Observations | Reference |

|---|---|---|---|---|---|

| Ethanol/Water | ~90:10 | 4 | >99.5% | ~50% loss of yield. | google.comgoogle.com |

| Water-immiscible organic solvents (e.g., Acetone (B3395972)/Isooctane) | Not specified | 2 | ≥99.0:1.0 | Anhydrous conditions preferred. Filtrate can be recycled. | google.com |

| Water-immiscible organic solvents (e.g., Acetone/Isooctane) | Not specified | 4 | ≥99.9:0.1 | Further enrichment with more repetitions. | google.com |

Fractional Crystallization Methodologies

Water-Miscible Solvent Systems

Crystallization techniques employing water-miscible organic solvents are utilized to enhance the purity of the 22R-epimer. One established method involves repeated fractional crystallizations from a mixture of water and ethanol. google.com While effective in increasing the proportion of the desired 22R-epimer from an initial 90% to over 99%, this approach can be inefficient, often resulting in a substantial loss of product yield, potentially sacrificing as much as 50% of the material to achieve the desired epimeric purity. google.com

Water-Immiscible Solvent Systems

A more recent and efficient approach involves crystallization from anhydrous, water-immiscible solvent systems. google.com This method leverages the differential solubility of the epimers in specific non-polar environments to selectively crystallize the 22R-epimer. The process typically requires anhydrous conditions, defined as a water content of less than 2%, and preferably below 0.5%. google.com By dissolving the epimeric mixture in a suitable solvent system, such as acetone and isooctane, and then allowing it to crystallize, a significant enrichment of the 22R-epimer is achieved. google.com This process can be repeated multiple times to reach a high level of purity. For instance, starting with a 96.5/3.5 (R/S) ratio, a single recrystallization can improve it to 98.3/1.7, with subsequent steps achieving ratios greater than 99.9/0.1. google.com

Table 1: Enhancement of 22R-Epimer Content Using Water-Immiscible Solvents This table illustrates the progressive enrichment of the 22R-epimer of ciclesonide through repeated crystallizations from an acetone/isooctane solvent system. Data sourced from patent literature examples. google.com

| Crystallization Stage | Starting R/S Ratio | Resulting R/S Ratio |

| Initial Crystallization | 90/10 | 96.5/3.5 |

| First Recrystallization | 96.5/3.5 | 98.3/1.7 |

| Second Recrystallization | 98.3/1.7 | 99.3/0.7 |

| Third Recrystallization | 99.3/0.7 | 99.75/0.25 |

Chromatographic Separation Techniques

When crystallization does not yield the required purity, or as an alternative separation strategy, chromatographic methods are employed. These techniques separate the epimers based on their differential interactions with a stationary phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a common method for both analytical and preparative separation of ciclesonide epimers. One approach uses a C18 Lichrosorb column with an ethanol/water mixture as the mobile phase. google.com However, the use of aqueous eluents can make this method less viable for large-scale, commercial production due to the complexities of solvent recovery and product isolation. google.com

Chiral Chromatography: The use of chiral stationary phases offers a more direct route for separating enantiomers and diastereomers. For ciclesonide, methods have been developed that utilize such specialized columns. google.com

Supercritical Fluid Chromatography (SFC): A modern and rapid technique involves on-line supercritical fluid extraction coupled with supercritical fluid chromatography (SFE/SFC). researchgate.net One documented method uses a CHIRALPAK IE-3 column to effectively separate ciclesonide from its impurities, including the 22S-epimer, in a very short analysis time. researchgate.net

Epimer Interconversion and Recycling Strategies

In large-scale pharmaceutical manufacturing, maximizing yield is crucial. Therefore, strategies have been developed not just to discard the unwanted 22S-epimer, but to convert it into the therapeutically active 22R-epimer.

Conversion of 22S-Epimer to 22R-Epimer

The 22S-epimer is not merely an impurity to be disposed of; it represents a potential source of the desired 22R-epimer. Processes have been established to facilitate the conversion of the 22S-epimer back into the 22R form. google.com This epimerization is typically achieved through an acid-catalyzed equilibrium reaction. By recovering the 22S-rich mixture from the mother liquor of crystallization, it can be treated to re-establish an equilibrium between the two epimers, from which more of the 22R-epimer can be crystallized.

Advanced Analytical Techniques for 22s Epimer Characterization and Quantification

Spectroscopic Methods for Epimer Identification

Spectroscopic techniques are indispensable for the structural elucidation of stereoisomers. They provide detailed information about the molecular structure and the spatial arrangement of atoms, which is fundamental for distinguishing between epimers like the 22S form of Ciclesonide (B122086).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for identifying and quantifying epimers in a sample. mdpi.com By analyzing the chemical shifts and coupling constants of specific nuclei, primarily ¹H and ¹³C, it is possible to differentiate between the subtle structural differences of the Ciclesonide epimers. google.comgoogleapis.com

Proton NMR (¹H-NMR) spectroscopy is highly sensitive to the chemical environment of hydrogen atoms within a molecule. For Ciclesonide epimers, the distinct spatial orientation of the cyclohexylmethyl group at the C-22 position leads to measurable differences in the ¹H-NMR spectrum. The choice of solvent, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d6), can significantly influence the separation of signals, with DMSO-d6 sometimes providing better resolution for the characteristic signals of epimers in similar steroid structures. mdpi.com

Advanced 2D NMR techniques, such as Rotating frame Overhauser Effect Spectroscopy (ROESY), are particularly valuable. A ROESY experiment can detect through-space interactions between protons that are in close proximity. For instance, in related steroid epimers like Budesonide (B1683875), a cross-peak between the C16-H and C22-H protons is observed only for the R-epimer, where these protons are on the same side of the 1,3-dioxolane (B20135) ring, confirming its stereochemistry. mdpi.com A similar approach can be applied to definitively assign the stereochemistry of Ciclesonide epimers.

Table 1: Illustrative ¹H-NMR Spectral Data for Stereoisomeric Analysis *

| Proton | Expected Chemical Shift Difference (R vs. S) | Rationale for Differentiation |

|---|---|---|

| C22-H | Distinct chemical shifts due to different magnetic environments. | The proton at the stereocenter is directly influenced by the orientation of the cyclohexyl group. |

| C16-H | Minor shifts may be observed. | Proximity to the C-22 stereocenter can cause slight variations in its chemical environment. |

| Cyclohexyl Protons | Complex signal patterns may show subtle differences. | The anisotropic effect of the steroid core can differentially shield or deshield these protons in each epimer. |

Data is illustrative based on principles from related steroidal epimer analysis. mdpi.com

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Although it has lower sensitivity than ¹H-NMR, it offers a wider spectral dispersion, often resulting in less signal overlap. The carbon atoms at and near the C-22 stereocenter, such as C-22, C-16, and C-17, exhibit distinct chemical shifts for the R and S epimers. mdpi.com The use of CDCl₃ as a solvent can provide better resolution for the ¹³C spectrum of related compounds. mdpi.com Two-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate proton signals with their directly attached carbon atoms and long-range C-H couplings, respectively, which aids in the unambiguous assignment of all signals for each epimer. mdpi.com

Table 2: Illustrative ¹³C-NMR Spectral Data for Epimer Distinction *

| Carbon Atom | Expected Chemical Shift Difference (R vs. S) | Rationale for Differentiation |

|---|---|---|

| C-22 | Significant chemical shift difference. | The carbon at the chiral center experiences the most direct stereochemical influence. |

| C-16 | Measurable chemical shift difference. | The orientation of the acetal (B89532) substituent affects the electronic environment of this adjacent carbon. |

| C-17 | Measurable chemical shift difference. | Similar to C-16, this carbon is part of the dioxolane ring and is sensitive to the epimeric configuration. |

| C-21 | Minor shifts may be observed. | This carbon is further from the stereocenter but can be influenced by conformational changes induced by the epimer. |

Data is illustrative based on principles from related steroidal epimer analysis. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomeric Analysis

¹H-NMR Applications

Chromatographic Methods for Epimer Separation and Purity Assessment

Chromatography is the cornerstone for the separation and quantification of the Ciclesonide 22S-Epimer from the desired 22R-Epimer and other impurities. The high resolving power of modern chromatographic techniques allows for the accurate determination of epimeric purity. conicet.gov.ar

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating stereoisomers. To separate epimers like those of Ciclesonide, a chiral stationary phase (CSP) is required. google.com These phases are designed to interact differently with each epimer, leading to different retention times and enabling their separation. The separation process is crucial for enriching the desired 22R-epimer and removing the 22S-epimer. google.comgoogle.com

The selection of the CSP and the mobile phase composition is critical for achieving optimal separation. google.com For instance, a CHIRALPAK IE-3 column has been used effectively in the separation of Ciclesonide and its impurities. researchgate.net The goal is to develop a method that provides a high resolution between the two epimer peaks, allowing for accurate quantification of the 22S-epimer, often to levels below 0.5%. google.com

Table 3: Example Parameters for Chiral HPLC Separation of Ciclesonide Epimers

| Parameter | Description | Source |

|---|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) | google.comgoogle.com |

| Stationary Phase | Chiral Stationary Phase (e.g., CHIRALPAK IE-3) | google.comresearchgate.net |

| Purpose | Separation of R and S epimers; Purity assessment | google.com |

| Outcome | Enrichment of the 22R-epimer and quantification of the 22S-epimer impurity | google.com |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering higher resolution, greater sensitivity, and much faster analysis times. conicet.gov.ar These advantages make UPLC an ideal technique for developing stability-indicating methods and for the comprehensive impurity profiling of Ciclesonide, including the 22S-epimer. conicet.gov.arresearchgate.net

A validated UPLC method can accurately quantify Ciclesonide and separate it from its degradation products and process-related impurities. researchgate.net The use of sub-2 µm particle columns in UPLC systems leads to sharper peaks and improved separation efficiency. conicet.gov.ar When coupled with detectors like photodiode arrays (PDA) or mass spectrometry (MS), UPLC provides a powerful tool for the identification and quantification of trace-level impurities. conicet.gov.archromatographyonline.com

Table 4: Validated UPLC Method Parameters for Ciclesonide Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) | researchgate.net |

| Mobile Phase | Gradient of Methanol and Acetonitrile (B52724) (55:45 %v/v) | researchgate.net |

| Flow Rate | 1.2 mL/min | researchgate.net |

| Detection Wavelength | 240 nm | researchgate.net |

| Linearity Range | 8-40 µg/mL | researchgate.net |

| Limit of Detection (LOD) | 0.838 µg/mL | researchgate.net |

| Limit of Quantification (LOQ) | 2.540 µg/mL | researchgate.net |

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Mass Spectrometry-Based Detection of Ciclesonide Epimers

Mass spectrometry (MS) coupled with chromatographic separation is a cornerstone for the sensitive and specific detection of ciclesonide and its epimers. The ability of MS to provide molecular weight and structural information makes it an invaluable tool in pharmaceutical analysis.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the quantification of ciclesonide and its metabolites in various biological matrices due to its high selectivity and sensitivity. nih.gov While specific fragmentation data for the 22S-epimer is not extensively detailed in publicly available literature, the principles of LC-MS/MS analysis for ciclesonide are well-established and applicable to both epimers following chromatographic separation.

The process typically involves the following steps:

Chromatographic Separation: A crucial first step is the chromatographic separation of the 22R and 22S epimers. This is often achieved using chiral high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) columns. shimadzu.comgoogle.com For instance, a study on the related compound budesonide demonstrated successful baseline separation of its 22R and 22S epimers using an Acquity UPLC BEH C18 column. tijer.org Similar approaches can be optimized for ciclesonide epimers.

Ionization: Following separation, the epimers are introduced into the mass spectrometer. Atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI) have been successfully employed for the ionization of ciclesonide and its metabolites. nih.govnih.gov APPI, in particular, has been shown to be a highly selective and sensitive ionization source for these compounds. nih.govfrontagelab.com

Mass Analysis: In the tandem mass spectrometer, the precursor ion corresponding to the protonated ciclesonide molecule is selected. This precursor ion is then fragmented through collision-induced dissociation (CID) to produce characteristic product ions. The selection of specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity for quantification.

A sensitive LC-APCI-MS/MS method was developed for the simultaneous determination of ciclesonide and its active metabolite, desisobutyryl-ciclesonide (B8069184), in human plasma. nih.gov This method achieved a lower limit of quantification (LLOQ) of 10 pg/mL for both analytes. nih.gov More recently, an ultrasensitive LC-APPI-MS/MS method pushed the LLOQ down to 1 pg/mL in human serum, which is essential for pharmacokinetic studies. nih.govfrontagelab.com

| Parameter | LC-APCI-MS/MS Method nih.gov | LC-APPI-MS/MS Method nih.govfrontagelab.com |

| Analytes | Ciclesonide, des-Ciclesonide | Ciclesonide, des-Ciclesonide |

| Matrix | Human Plasma | Human Serum |

| Ionization | APCI | APPI |

| LLOQ | 10 pg/mL | 1 pg/mL |

| Linear Range | 10 - 10,000 pg/mL | 1 - 500 pg/mL |

| Internal Standard | Mifepristone | CIC-d11, des-CIC-d11 |

High-resolution mass spectrometry (HRMS), often coupled with tandem MS capabilities (HRMS/MS), offers significant advantages for the characterization of ciclesonide epimers. HRMS provides highly accurate mass measurements, which aids in the confident identification of analytes and their metabolites, and can be instrumental in distinguishing between compounds with the same nominal mass. nih.govresearchgate.net

An online supercritical fluid extraction-supercritical fluid chromatography-quadrupole time-of-flight mass spectrometry (SFE-SFC-QTOFMS) method was developed for the rapid analysis of ciclesonide and its impurities from a metered-dose inhaler. shimadzu.com This technique combines the efficient and green extraction capabilities of SFE with the high-resolution separation of SFC and the accurate mass detection of QTOFMS. shimadzu.com In this study, a CHIRALPAK IE-3 column was found to be effective for the separation of ciclesonide and its impurities, including diastereomers. shimadzu.com The accurate mass data obtained from the QTOFMS allowed for the confident identification of the compounds. shimadzu.com

A study on the detection of ciclesonide and its active metabolite in equine plasma for doping control purposes utilized liquid chromatography-high resolution tandem mass spectrometry (LC-HRMS/MS). nih.gov This method achieved a very low limit of detection of approximately 1 pg/ml for both ciclesonide and des-ciclesonide. nih.gov

The application of HRMS/MS is particularly valuable for:

Structure Elucidation: Confirming the elemental composition of the 22S-epimer and any potential degradation products.

Impurity Profiling: Identifying and characterizing unknown impurities in the drug substance or product.

Metabolite Identification: Differentiating between various metabolites of ciclesonide in biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Method Validation for Epimer Quantification

The validation of analytical methods used for the quantification of the this compound is a regulatory requirement to ensure the reliability and accuracy of the results. irjponline.org The validation process is conducted in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). amazonaws.com

A reversed-phase high-performance liquid chromatographic (RP-HPLC) method for the analysis of ciclesonide has been developed and validated. irjponline.org While this method may not separate the epimers, the validation parameters provide a framework for what would be required for a stereoselective method.

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. For epimer analysis, this is critically dependent on the chromatographic separation.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (r²) value close to 1 (e.g., >0.99) is typically required. irjponline.org

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. An accuracy of 99.6% was reported for an HPLC method for ciclesonide. irjponline.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For a validated HPLC method for ciclesonide, the %RSD for system precision, method precision, and intermediate precision were all found to be 0.20%. irjponline.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LLOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. As mentioned previously, LLOQs as low as 1 pg/mL have been achieved for ciclesonide using advanced LC-MS/MS techniques. nih.govfrontagelab.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The following table summarizes typical validation parameters for a ciclesonide analytical method, which would be applicable to a method for the 22S-epimer.

| Validation Parameter | Typical Acceptance Criteria/Results |

| Linearity (r²) | ≥ 0.999 irjponline.org |

| Accuracy (% Recovery) | 98.0% to 102.0% (99.6% reported) irjponline.org |

| Precision (% RSD) | ≤ 2% (0.20% reported) irjponline.org |

| LLOQ | Dependent on application (e.g., 1 pg/mL in bioanalysis) nih.govfrontagelab.com |

Comparative Pharmacological Profiles of Ciclesonide 22s Epimer

Glucocorticoid Receptor Binding Affinity Studies

The initial step in the mechanism of action of glucocorticoids is their binding to the glucocorticoid receptor (GR). The affinity of a compound for the GR is a key determinant of its potency.

In vitro binding assays are crucial for determining the affinity of a compound for its receptor. For glucocorticoids, these assays typically involve the use of rat lung cytosol, which is a rich source of glucocorticoid receptors. The binding affinity of the test compound is determined by its ability to displace a radiolabeled ligand, such as [3H]-triamcinolone acetonide, from the receptor. psu.edu

Studies have shown that the 22S-epimer of ciclesonide (B122086) exhibits a significantly lower binding affinity for the glucocorticoid receptor compared to its 22R counterpart. psu.edu

When compared to the 22R-epimer, the 22S-epimer of ciclesonide demonstrates a markedly lower affinity for the glucocorticoid receptor. Research indicates that the 22R-epimer has a 5 to 6 times higher affinity for the GR than the 22S-epimer. psu.edu

Furthermore, the active metabolite, des-ciclesonide (des-CIC), which is derived from the 22R-epimer, exhibits a binding affinity that is approximately 100-fold higher than that of the parent ciclesonide (a mixture of epimers). psu.eduresearchgate.net The metabolite of the 22S-epimer, known as BYK20433, also shows significantly lower binding affinity than des-CIC. psu.edu In fact, the major metabolite of the R-epimer (des-CIC) has a 6 to 8-fold higher affinity for the cortisol receptor when compared to the M1-metabolite of the S-epimer. fda.gov

The relative binding affinity (RBA) is a quantitative measure used to compare the affinity of different compounds for a receptor. Dexamethasone (B1670325) is often used as a reference compound with an RBA of 100.

In studies using rat glucocorticoid receptors, the RBA of the 22S-epimer's metabolite (BYK20433) was found to be significantly lower than that of the 22R-epimer's active metabolite (des-CIC). psu.edu The RBAs of the 22R-epimers (both the parent compound and its metabolite) were about 5- to 6-fold higher than the RBAs of the respective 22S-epimers. psu.edu

Table 1: Relative Binding Affinities (RBA) to Rat Glucocorticoid Receptor

| Compound | Relative Binding Affinity (RBA) |

| Dexamethasone | 100 psu.eduresearchgate.netnih.govtandfonline.com |

| Ciclesonide (22R-Epimer) | 12 psu.eduresearchgate.netnih.govtandfonline.com |

| Des-Ciclesonide (Active Metabolite of 22R) | 1212 psu.eduresearchgate.netnih.govtandfonline.com |

| Budesonide (B1683875) | 905 psu.eduresearchgate.net |

| Ciclesonide 22S-Epimer (BYK20427) | Lower than 22R-Epimer psu.edu |

| Metabolite of 22S-Epimer (BYK20433) | Lower than des-CIC psu.edu |

Comparative Binding with 22R-Epimer and Active Metabolite

Cellular Pharmacodynamics and Molecular Interactions (In Vitro Models)

The functional consequences of glucocorticoid receptor binding are assessed through various in vitro cellular assays that measure the anti-inflammatory and immunosuppressive effects of the compound.

Glucocorticoids are known to inhibit the proliferation of lymphocytes, a key aspect of their immunosuppressive activity. This effect is typically measured by stimulating human peripheral blood mononuclear cells (PBMCs) with a mitogen like concanavalin (B7782731) A (ConA) and assessing the incorporation of [3H]thymidine.

Studies have demonstrated that the 22S-epimer of ciclesonide (BYK20427) is significantly less potent at inhibiting ConA-induced lymphocyte proliferation compared to the 22R-epimer (ciclesonide). The IC50 value (the concentration required to inhibit proliferation by 50%) for the 22S-epimer was found to be 4.7-fold higher than that of ciclesonide. psu.edu Similarly, the metabolite of the 22S-epimer (BYK20433) was also less potent than the active metabolite of the 22R-epimer (des-CIC). psu.edu

Table 2: Inhibition of ConA-Induced Human PBMC Proliferation

| Compound | IC50 (nM) |

| Ciclesonide (22R-Epimer) | 1.9 psu.edu |

| Des-Ciclesonide (Active Metabolite of 22R) | 1.5 psu.edu |

| Budesonide | 1.3 psu.edu |

| This compound (BYK20427) | 13.8 psu.edu |

| Metabolite of 22S-Epimer (BYK20433) | 10.0 psu.edu |

Glucocorticoids exert their anti-inflammatory effects in part by modulating the production and release of various cytokines. This is a critical mechanism in controlling the inflammatory cascade in diseases like asthma. fda.gov

In vitro studies using purified human CD4+ T-cells stimulated with anti-CD3 and anti-CD28 antibodies have shown that the 22S-epimer of ciclesonide (BYK20427) is less effective at inhibiting the synthesis of key cytokines such as IL-2, IL-4, IL-5, and IFN-γ compared to the 22R-epimer. Ciclesonide (22R-epimer) was found to be approximately 6-fold more potent than its 22S-epimer in these assays, with the exception of IL-2 inhibition. psu.edu

Similarly, when examining the inhibition of cytokine release from murine TH2-lymphocytes, the 22S-epimer and its metabolite were found to be less potent than their respective 22R-epimer counterparts in inhibiting the release of IL-4 and IL-5. psu.edu

Table 3: Inhibition of Cytokine Synthesis in Human CD4+ T-Cells (IC50 in nM)

| Compound | Proliferation | IL-2 | IL-4 | IL-5 | IFN-γ |

| Ciclesonide (22R-Epimer) | 0.8 | 0.3 | 0.4 | 0.2 | 0.2 |

| This compound (BYK20427) | 5.1 | 0.4 | 2.5 | 1.3 | 1.2 |

Anti-inflammatory Activity in Epithelial Cell Lines

The anti-inflammatory properties of ciclesonide are primarily attributable to its active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC), which is formed via enzymatic cleavage by esterases within the airways. nih.govresearchgate.net Research has demonstrated the anti-inflammatory effects of ciclesonide in various in vitro models, including human epithelial cell lines. In studies involving human nasal epithelial cells and bronchial epithelial cells, ciclesonide was shown to inhibit the release of the pro-inflammatory cytokine interleukin-8 (IL-8) induced by interleukin-1β (IL-1β). fda.gov

Ciclesonide exists as stereoisomers, specifically the 22R-epimer and the 22S-epimer. The commercially developed form of ciclesonide is the pure 22R-epimer. tga.gov.au In vitro studies have consistently shown that the 22S-epimers of both ciclesonide and its active metabolite, des-CIC, are significantly less potent than their corresponding 22R-epimers. psu.edu The relative binding affinity for the glucocorticoid receptor of the 22R-epimers is approximately five to six times higher than that of the respective 22S-epimers. psu.edu Consequently, the anti-inflammatory activity of the this compound is substantially lower than the clinically utilized 22R-epimer. While specific data on the anti-inflammatory activity of the this compound in epithelial cell lines is not extensively detailed in published research, the general findings on its reduced potency are well-established. psu.edu

Comparison with Other Glucocorticoids Regarding Epimeric Potency

Budesonide as a Reference (R/S Mixture)

A relevant comparison for understanding the epimeric potency of ciclesonide is with budesonide, another commonly used inhaled corticosteroid. Unlike ciclesonide, which is a single R-epimer, budesonide is administered as an equimolar mixture of its two epimers, 22R-budesonide and 22S-budesonide. innovareacademics.inkarger.comgeneesmiddeleninformatiebank.nl

Pharmacological studies have revealed significant differences in the activity of budesonide's epimers. The 22R-epimer of budesonide is reported to be two to three times more potent in terms of anti-inflammatory activity than the 22S-epimer. innovareacademics.inkarger.comgeneesmiddeleninformatiebank.nl This difference in potency between the R and S epimers is a key characteristic of budesonide's pharmacological profile.

When comparing the epimers of ciclesonide and budesonide, the difference in potency between the R and S forms is more pronounced for ciclesonide. The 22R-epimer of des-ciclesonide (the active metabolite) has a 5- to 6-fold higher affinity for the glucocorticoid receptor compared to its 22S-epimer. psu.edu This contrasts with the 2- to 3-fold difference observed between the budesonide epimers. innovareacademics.inkarger.com

The table below summarizes the comparative potency of the epimers.

| Compound | Epimer | Relative Potency/Activity |

| Des-Ciclesonide | 22R-Epimer | 5 to 6 times more potent than 22S-Epimer. psu.edu |

| 22S-Epimer | Significantly less potent than 22R-Epimer. psu.edu | |

| Budesonide | 22R-Epimer | 2 to 3 times more potent than 22S-Epimer. innovareacademics.inkarger.comgeneesmiddeleninformatiebank.nl |

| 22S-Epimer | Less potent than 22R-Epimer. innovareacademics.inkarger.comgeneesmiddeleninformatiebank.nl |

Metabolism and Biotransformation of Ciclesonide 22s Epimer

In Vivo Stereochemical Stability

Absence of R-to-S Epimer Interconversion in Biological Systems

Ciclesonide (B122086) is manufactured as the pure 22R-epimer. tga.gov.aufda.gov Research has demonstrated that the stereochemical configuration of ciclesonide is stable in biological systems. Studies confirm that there is no in vivo conversion of the therapeutically active 22R-epimer (ciclesonide) or its active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC), to the corresponding 22S-epimer. nih.govfda.gov This lack of epimerization ensures that the pharmacological activity observed is attributable solely to the administered R-epimer and its subsequent metabolites.

Enzymatic Biotransformation Pathways of the 22S-Epimer

Role of Esterases in Prodrug Activation (or lack thereof for 22S-epimer)

Ciclesonide (the 22R-epimer) functions as a prodrug, which is locally activated in the lungs by endogenous esterases. nih.govdshs-koeln.depsu.eduportico.org This enzymatic hydrolysis cleaves the isobutyryl group at the C21 position to form the pharmacologically active metabolite, des-CIC. psu.edu This active metabolite possesses a glucocorticoid receptor binding affinity that is over 100 times greater than the parent compound. psu.edunih.govresearchgate.net

While the 22S-epimer also undergoes this esterase-mediated conversion to its corresponding metabolite (desisobutyryl-ciclesonide 22S-epimer), the resulting product is substantially less active. psu.eduhres.ca The 22R-epimer was specifically selected for clinical development due to its metabolite's significantly higher affinity for the glucocorticoid receptor—approximately 5 to 6 times higher than that of the 22S-epimer's metabolite. psu.eduhres.cahres.ca In various in vitro assays, the S-epimer of ciclesonide demonstrated little to no anti-inflammatory activity, further underscoring the stereoselectivity of its action. portico.org

Structure Activity Relationship Sar of Ciclesonide Epimers

Impact of C22 Stereochemistry on Glucocorticoid Receptor Binding

The spatial orientation of the substituents at the C22 position plays a critical role in how well the ciclesonide (B122086) epimers and their metabolites bind to the glucocorticoid receptor (GR). The R-epimer of ciclesonide (often referred to simply as ciclesonide in clinical contexts) and its active metabolite, des-ciclesonide (des-CIC), exhibit a significantly higher binding affinity for the GR compared to their corresponding S-epimer counterparts. semanticscholar.orgpsu.edu

Research has consistently shown that the R-epimers have a 5- to 6-fold higher affinity for the glucocorticoid receptor than the S-epimers. psu.edu This difference in binding affinity is a key determinant of their anti-inflammatory potency. Ciclesonide itself is a prodrug with a low affinity for the GR. nps.org.au However, upon enzymatic cleavage in the lungs, it is converted to des-ciclesonide, which has a binding affinity approximately 100 to 120 times greater than the parent compound. nih.govnih.gov

Studies comparing the relative binding affinities (RBA) to the rat lung glucocorticoid receptor, with dexamethasone (B1670325) set as a reference at 100, have provided quantitative insights. The R-epimer of ciclesonide has an RBA of 12, while its active metabolite (R-M1) has an RBA of 1200. In contrast, the S-epimer has an RBA of 2, and its metabolite (S-M1) has an RBA of 230. hres.cahres.ca This demonstrates that the R-epimer's active metabolite has a substantially stronger interaction with the receptor. It is this high affinity of the R-epimer's metabolite that is responsible for the potent anti-inflammatory effects of the drug. psu.eduresearchgate.net

Table 1: Relative Binding Affinities of Ciclesonide Epimers and Metabolites to Rat Lung Glucocorticoid Receptor

| Compound | Relative Binding Affinity (RBA) |

|---|---|

| Dexamethasone (Reference) | 100 |

| Ciclesonide (R-Epimer) | 12 |

| Ciclesonide 22S-Epimer | 2 |

| des-Ciclesonide (R-M1) | 1200 |

| des-Ciclesonide S-M1 | 230 |

| Budesonide (B1683875) | 900-905 |

Data sourced from multiple studies. psu.eduhres.cahres.caresearchgate.net

Influence of C22 Configuration on Esterase Recognition and Activation

Ciclesonide is designed as a prodrug that is activated locally in the airways by endogenous esterases. scirp.org These enzymes cleave the ester group at the C21 position, converting ciclesonide to its pharmacologically active metabolite, des-ciclesonide. psu.eduresearchgate.net The stereochemistry at the C22 position also appears to influence the rate of this metabolic activation.

Molecular Modeling and Computational Chemistry Studies on Epimeric Interactions

Molecular modeling and computational chemistry provide valuable tools to understand the structural basis for the observed differences in activity between the ciclesonide epimers.

Docking Studies with Glucocorticoid Receptors

Docking studies are computational simulations that predict the preferred orientation of a molecule when bound to a receptor. These studies can elucidate the specific interactions that contribute to binding affinity. Modeling of des-ciclesonide within the glucocorticoid receptor's ligand-binding domain has shown that it maintains key interactions, similar to other potent glucocorticoids like dexamethasone. acs.org These interactions typically involve hydrogen bonds with key amino acid residues in the receptor's binding pocket.

While specific docking studies directly comparing the 22S-epimer were not detailed in the provided results, the consistently lower binding affinity of the S-epimer strongly suggests a less optimal fit within the receptor. psu.eduacs.org The different spatial arrangement of the cyclohexyl group in the S-epimer likely leads to steric hindrance or a loss of favorable interactions, thereby reducing its binding affinity.

Conformational Analysis of 22R and 22S Epimers

Conformational analysis examines the three-dimensional shapes that a molecule can adopt. The stereochemistry at C22 dictates the conformational preferences of the acetal (B89532) side chain in ciclesonide. The R-configuration allows the molecule to adopt a conformation that fits snugly into the glucocorticoid receptor's ligand-binding pocket, maximizing favorable interactions. Conversely, the S-configuration forces the side chain into a different, less favorable conformation for receptor binding. nih.govsemanticscholar.org Molecular dynamics simulations have revealed that des-ciclesonide induces unique allosteric signaling pathways within the GR ligand-binding domain compared to other glucocorticoids like dexamethasone, which may contribute to its distinct pharmacological profile. childrensmercy.org

Future Directions in Ciclesonide 22s Epimer Research

Development of Highly Stereoselective Synthetic Routes with Minimal S-Epimer Formation

The synthesis of Ciclesonide (B122086) often results in a mixture of the desired 22R- and the undesired 22S-epimers. lookchem.com Initial synthetic routes reported an almost equal mixture of the two diastereomers. google.com While subsequent process refinements have improved the diastereomeric purity to favor the R-isomer, often achieving ratios of around 92% R-epimer to 8% S-epimer, the complete elimination of the S-epimer during synthesis remains a significant challenge. google.com Current methodologies frequently rely on post-synthesis purification steps, such as fractional crystallization or preparative High-Performance Liquid Chromatography (HPLC), to separate the epimers and enrich the final product with the R-isomer. lookchem.comgoogle.comgoogle.com

Future research will focus on developing highly stereoselective synthetic strategies that inherently favor the formation of the 22R-epimer, thereby minimizing the need for extensive and costly purification. Key areas of investigation include:

Chiral Catalysis: The use of chiral catalysts or reagents in the acetalization step, where the chiral center at the C-22 position is formed, could induce a higher degree of stereoselectivity.

Stereoselective Transacetalization: A stereoselective transacetalization approach has been highlighted as a potential route for producing the desired isomer. lookchem.com

Intermediate Purification: One patented process involves the isolation of a pure single isomer of the acetal (B89532) intermediate, which then undergoes condensation to afford the final Ciclesonide product as a single isomer, with the S-epimer below the limits of quantification. google.com Further development of such processes to make them more efficient and commercially scalable is a crucial future direction.

The ultimate goal is to establish a synthetic pathway that produces the (22R)-Ciclesonide with an epimeric purity of at least 99.9% directly from the reaction, eliminating complex downstream processing. google.com

Advanced Analytical Techniques for Trace-Level S-Epimer Detection

To ensure the purity and quality of the final pharmaceutical product, highly sensitive and accurate analytical methods are required to detect and quantify even trace amounts of the 22S-epimer. High-Performance Liquid Chromatography (HPLC) is the current standard for separating and quantifying Ciclesonide epimers. google.com Methods using both chiral and achiral stationary phases have been developed. google.com For instance, a reverse-phase HPLC method can separate the epimers, with the (R)-Ciclesonide and (S)-Ciclesonide having distinct retention times. google.com

The future in this area points toward the development of more advanced and sensitive analytical techniques.

Enhanced Chromatographic Methods: While HPLC is effective, there is ongoing research to improve separation efficiency and lower the limits of detection (LOD) and quantification (LOQ). For the related steroid budesonide (B1683875), validated stability-indicating HPLC methods have achieved an LOQ of 0.63 µg/mL for its epimers. researchgate.net Future methods for Ciclesonide will aim for even greater sensitivity.

Mass Spectrometry (MS) Coupling: The coupling of liquid chromatography with mass spectrometry (LC-MS), particularly tandem mass spectrometry (MS/MS), offers superior selectivity and sensitivity. A highly sensitive and selective LC-MS method was developed for the simultaneous quantification of budesonide epimers in human plasma, achieving a lower limit of quantification of 0.25 ng/ml. nih.gov Similar advanced methods are crucial for Ciclesonide to detect impurities at the parts-per-billion level.

Supercritical Fluid Chromatography (SFC): SFC is emerging as a powerful alternative to HPLC for chiral separations. It can offer faster analysis times and is considered a greener technology due to its use of compressed carbon dioxide as the mobile phase. The application of SFC-MS/MS could provide a rapid and highly sensitive method for S-epimer detection. google.com

These advanced techniques are essential not only for final product quality control but also for pharmacokinetic and metabolic studies to track the fate of each epimer in biological systems.

Deeper Elucidation of Stereospecific Metabolic Enzymes

Ciclesonide is a prodrug that is converted in the airways by endogenous esterases to its pharmacologically active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC). acinoedudoc.comnih.govdovepress.com This active metabolite is subsequently metabolized further, primarily by the cytochrome P450 enzyme CYP3A4, into inactive hydroxylated metabolites. acinoedudoc.comnih.govhpra.ie

It is known that the R- and S-epimers of Ciclesonide exhibit different rates of metabolization. nih.gov While both epimers are converted to their respective active metabolites (R-M1 and S-M1), the enzymes responsible may show stereospecific preferences. hres.ca Future research is needed to provide a more detailed picture of this stereospecific metabolism.

Identification of Specific Esterases: The broad term "esterases" includes various enzymes like carboxylesterases and cholinesterases. nih.govresearchgate.net A key research goal is to identify the specific human esterase subtypes present in the lung that are responsible for activating Ciclesonide and to determine their relative efficiency and affinity for the 22R- versus the 22S-epimer.

CYP450 Stereospecificity: While CYP3A4 is the major enzyme for the subsequent metabolism of des-CIC, other enzymes like CYP2D6 and CYP2C8 may also be involved. nih.govrxlist.comfda.gov A deeper investigation into whether these CYP enzymes metabolize the R-des-CIC and S-des-CIC metabolites at different rates is warranted. This could have implications for the duration of action and clearance of each epimer's active form.

Fatty Acid Conjugation: The active metabolite, des-CIC, can undergo reversible esterification with fatty acids in the lung, forming a conjugate that may act as an intracellular reservoir of the active drug. nih.govresearchgate.net It would be valuable to explore whether the R-des-CIC and S-des-CIC metabolites have different propensities for forming these fatty acid conjugates and if the enzymes involved in this process are stereoselective.

Understanding the stereospecificity of these metabolic pathways will provide a more complete pharmacological profile of Ciclesonide and its S-epimer.

Exploration of Potential Niche Biological Activities for the 22S-Epimer

The Ciclesonide 22S-epimer is consistently reported to be the less potent of the two diastereomers. In vitro studies have shown that the S-epimer and its active metabolite have significantly lower binding affinity for the glucocorticoid receptor compared to their R-epimer counterparts. nih.govhres.capsu.edu For example, one study calculated the relative binding affinity (RBA) of the active R-metabolite as 1200, while the S-metabolite had an RBA of 230 (relative to dexamethasone (B1670325) at 100). hres.cahres.ca This demonstrates that while the S-metabolite is weaker, it is not entirely devoid of activity.

This gap between "less active" and "inactive" presents an opportunity for future research. The exploration of potential niche biological activities for the 22S-epimer could uncover unexpected pharmacology.

Alternative Receptor Interactions: Research could investigate whether the 22S-epimer interacts with other cellular targets or receptors, distinct from the glucocorticoid receptor, which might mediate different biological effects.

Modulatory or Antagonistic Effects: It is conceivable that the S-epimer could act as a partial agonist or even an antagonist at the glucocorticoid receptor or other steroid receptors, potentially modulating the activity of the R-epimer or other endogenous hormones.

Specific Anti-Inflammatory Profile: While its general anti-inflammatory potency is lower, the S-epimer could be investigated for a different profile of anti-inflammatory action, for instance, by preferentially inhibiting specific cytokines or inflammatory pathways not as effectively targeted by the R-epimer. In one study, the S-epimer showed little to no activity in TNF-α release assays, highlighting its differing biological response compared to the R-epimer. portico.org

Use in Specific Conditions: A lower-potency glucocorticoid could potentially be useful in specific therapeutic contexts where maximal potency is not required or could be detrimental. However, any such exploration would require extensive preclinical investigation. Recent studies have also explored the use of ciclesonide in the context of viral infections like COVID-19, suggesting potential antiviral properties. nih.gov Whether the S-epimer shares any of these properties is an open question.

While currently viewed as an impurity, a thorough scientific investigation into the 22S-epimer's own biological profile could yield valuable insights and potentially uncover unforeseen therapeutic applications.

Q & A

Basic: How can I formulate a focused research question for studying Ciclesonide 22S-Epimer's stereochemical stability?

Answer:

Use the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to structure your question. For example:

- P : Stability of this compound under varying pH conditions.

- I : Exposure to hydrolytic enzymes.

- C : Comparison with the R-epimer.

- O : Quantify epimerization rates using HPLC.

- T : Over 72 hours.

This framework ensures clarity and alignment with experimental objectives. The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) should further validate the question’s practicality and significance .

Basic: What experimental controls are essential for validating the purity of this compound in synthesis protocols?

Answer:

Include:

- Negative controls : Solvent-only samples to detect environmental contaminants.

- Positive controls : Commercially authenticated reference standards (e.g., USP-grade Ciclesonide).

- Internal standards : Deuterated analogs for mass spectrometry calibration.

- Replication : Triplicate runs to assess intra-experimental variability.

Document all controls in the methods section, referencing established protocols for epimer characterization .

Advanced: How should researchers address contradictions in reported epimerization kinetics of this compound across studies?

Answer:

- Meta-analysis : Systematically compare experimental conditions (e.g., temperature, solvent polarity) using tools like PRISMA guidelines.

- Sensitivity analysis : Identify variables with the highest impact on epimerization rates (e.g., pH vs. enzyme concentration).

- Replication studies : Reproduce conflicting experiments with standardized protocols.

Contradictions often arise from methodological heterogeneity; transparent reporting of raw data and error margins is critical .

Advanced: What strategies optimize the stereoselective synthesis of this compound to minimize by-products?

Answer:

- Catalyst screening : Test chiral catalysts (e.g., BINAP-metal complexes) for enantiomeric excess (EE).

- Solvent optimization : Use low-polarity solvents (e.g., hexane) to reduce racemization.

- In-situ monitoring : Employ real-time NMR or Raman spectroscopy to track reaction progress.

Publish full synthetic pathways and characterization data (e.g., H-NMR, XRD) in supplementary materials to enable reproducibility .

Basic: How do I design a study comparing the glucocorticoid receptor binding affinity of this compound versus its metabolites?

Answer:

- In vitro assays : Use transfected HEK-293 cells expressing human glucocorticoid receptors.

- Dose-response curves : Test concentrations from 1 nM to 10 µM.

- Data normalization : Express results as % activation relative to dexamethasone.

Include IC values and statistical comparisons (e.g., ANOVA with post-hoc tests). Reference receptor-binding studies from authoritative pharmacology databases .

Advanced: Which analytical techniques are most robust for quantifying trace impurities in this compound batches?

Answer:

- LC-MS/MS : For high-sensitivity detection of degradation products (LOQ: 0.1 ng/mL).

- Chiral SFC : Resolve epimeric impurities with sub-1% resolution.

- Forced degradation studies : Expose samples to heat, light, and oxidation to identify stability thresholds.

Validate methods per ICH Q2(R1) guidelines and cross-validate with independent labs .

Basic: How can I ensure reproducibility when testing the anti-inflammatory efficacy of this compound in murine models?

Answer:

- Standardize animal models : Use BALB/c mice with LPS-induced lung inflammation.

- Blinding : Assign treatment groups randomly; conceal identities from analysts.

- Endpoint harmonization : Measure IL-6, TNF-α, and histopathology scores using validated assays.

Publish raw data and detailed protocols in repositories like Zenodo to facilitate replication .

Advanced: What systematic review methodologies are appropriate for synthesizing preclinical data on this compound’s pharmacokinetics?

Answer:

- Search strategy : Use Boolean operators in PubMed/Scopus (e.g., "this compound AND (pharmacokinetics OR bioavailability)").

- Risk of bias assessment : Apply SYRCLE’s tool for animal studies.

- Data extraction : Tabulate , , and AUC values across species.

Exclude studies lacking purity validation (e.g., missing chiral chromatography data) .

Advanced: How should researchers statistically model non-linear dose-response relationships in this compound’s efficacy studies?

Answer:

- Non-parametric regression : Use Hill’s equation or 4PL models to fit sigmoidal curves.

- Bootstrap resampling : Estimate confidence intervals for EC values.

- Outlier detection : Apply Grubbs’ test to exclude aberrant data points.

Report adjusted values and AIC scores to justify model selection .

Basic: What ethical considerations apply when translating this compound research from preclinical to clinical phases?

Answer:

- Animal welfare : Adhere to ARRIVE 2.0 guidelines for humane endpoints.

- Informed consent : Design Phase I trials with explicit disclosure of stereochemical-specific risks.

- Data transparency : Register trials on ClinicalTrials.gov and disclose conflicts of interest.

Ethics review boards must approve all protocols before initiating human studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.